5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-5-fluorophenol with a suitable tetrazole precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a tetrazole derivative to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the tetrazole ring or the phenoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it valuable in the design of enzyme inhibitors and receptor agonists/antagonists. The phenoxy group can further modulate the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorotoluene: Shares the bromine and fluorine substituents but lacks the tetrazole ring, making it less versatile in certain reactions.
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of the tetrazole ring, affecting its reactivity and applications.
Uniqueness
5-[(3-Bromo-5-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both the tetrazole ring and the bromine-fluorine substituted phenoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[(3-bromo-5-fluorophenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-5-1-6(10)3-7(2-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPYUKQUBJGEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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